molecular formula C8H4N2O2 B6284747 2-oxo-2,3-dihydro-1,3-benzoxazole-4-carbonitrile CAS No. 1126633-73-5

2-oxo-2,3-dihydro-1,3-benzoxazole-4-carbonitrile

Cat. No. B6284747
M. Wt: 160.1
InChI Key:
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Description

2-oxo-2,3-dihydro-1,3-benzoxazole-4-carbonitrile (also known as OXB-C) is an organic compound that is used in a variety of scientific research applications. OXB-C has a wide range of properties that make it a useful compound for research, including its solubility, stability, and reactivity. OXB-C is used in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-oxo-2,3-dihydro-1,3-benzoxazole-4-carbonitrile involves the condensation of 2-amino-phenol with malononitrile followed by cyclization and oxidation.

Starting Materials
2-amino-phenol, malononitrile, sodium ethoxide, acetic anhydride, hydrochloric acid, sodium hydroxide, sodium hypochlorite

Reaction
Step 1: Dissolve 2-amino-phenol in ethanol and add malononitrile and sodium ethoxide. Heat the mixture under reflux for several hours to form the intermediate product., Step 2: Add acetic anhydride to the reaction mixture and heat under reflux to form the cyclized product., Step 3: Add hydrochloric acid to the reaction mixture to acidify it and extract the product with ethyl acetate., Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product., Step 6: Dissolve the crude product in ethanol and add sodium hydroxide. Heat the mixture under reflux to form the final product., Step 7: Add sodium hypochlorite to the reaction mixture to oxidize the product., Step 8: Isolate the product by filtration and wash with water and ethanol.

Scientific Research Applications

OXB-C is used in a variety of scientific research applications. It is used in biochemistry to study the structure and function of proteins, peptides, and enzymes. It is also used in medicinal chemistry to study the structure and function of drugs and drug targets. In pharmacology, OXB-C is used to study the mechanism of action of drugs and their effects on the body. Additionally, OXB-C is used in organic synthesis to study the reactivity of organic compounds.

Mechanism Of Action

OXB-C is a highly reactive compound that can bind to proteins, peptides, and enzymes. When OXB-C binds to a protein, peptide, or enzyme, it alters the structure and function of the molecule. This alteration can cause the molecule to become more or less active, depending on the nature of the binding. Additionally, OXB-C can bind to drug targets, which can cause the drug to become more or less active.

Biochemical And Physiological Effects

When OXB-C binds to proteins, peptides, and enzymes, it can alter their structure and function. This alteration can result in changes in the biochemical and physiological processes in the body. For example, OXB-C can alter the activity of enzymes involved in metabolic processes, resulting in changes in the levels of hormones, neurotransmitters, and other molecules in the body. Additionally, OXB-C can alter the activity of drug targets, resulting in changes in the pharmacological effects of the drug.

Advantages And Limitations For Lab Experiments

The advantage of using OXB-C in lab experiments is that it is highly reactive, which allows it to bind to proteins, peptides, and enzymes. This binding can be used to study the structure and function of these molecules. Additionally, OXB-C can be used to study the mechanism of action of drugs and their effects on the body. The main limitation of using OXB-C in lab experiments is that it is highly reactive, which can make it difficult to control the amount of binding that occurs.

Future Directions

There are several potential future directions for the use of OXB-C in research. One potential direction is to explore the use of OXB-C in drug discovery. OXB-C could be used to identify new drug targets and to study the mechanism of action of existing drugs. Additionally, OXB-C could be used to study the structure and function of proteins, peptides, and enzymes in order to identify potential therapeutic targets. Finally, OXB-C could be used to study the reactivity of organic compounds in order to identify potential new synthetic pathways.

properties

CAS RN

1126633-73-5

Product Name

2-oxo-2,3-dihydro-1,3-benzoxazole-4-carbonitrile

Molecular Formula

C8H4N2O2

Molecular Weight

160.1

Purity

95

Origin of Product

United States

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